Tioxolone

Catalog No.
S581130
CAS No.
4991-65-5
M.F
C7H4O3S
M. Wt
168.17 g/mol
Availability
In Stock
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Tioxolone

CAS Number

4991-65-5

Product Name

Tioxolone

IUPAC Name

6-hydroxy-1,3-benzoxathiol-2-one

Molecular Formula

C7H4O3S

Molecular Weight

168.17 g/mol

InChI

InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H

InChI Key

SLYPOVJCSQHITR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)S2

Synonyms

6-hydroxy-1,3(2H)-benzoxathiol-2-one, thioxolone, tioxolon

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)S2

Application in Antileishmanial Activity

Specific Scientific Field: This application falls under the field of Medical Sciences, specifically in the treatment of Leishmaniasis .

Comprehensive Summary of the Application: Tioxolone, along with benzoxonium chloride, has been studied for its effects against Leishmania tropica, a parasite responsible for a form of Leishmaniasis . The compounds were studied in their free solution forms as well as in niosomal forms .

Methods of Application or Experimental Procedures: The niosomes were prepared by the hydration method and were evaluated for morphology, size, release study, and encapsulation efficiency . The leishmanicidal activity against promastigote and amastigote was measured by MTT assay . Apoptosis was analyzed by flow cytometry, and gene expression levels of IL-12, IL-10, and metacaspase were measured by q-PCR .

Summary of Results or Outcomes: The niosomal forms of Tioxolone and benzoxonium chloride were found to be more effective against promastigote and amastigote than glucantime . The niosomal form of the compound was significantly less toxic than glucantime . The flow cytometric analysis showed a higher number of early apoptotic events as the principal mode of action . The niosomal compound increased the expression level of IL-12 and metacaspase genes and decreased the expression level of the IL-10 gene, further confirming the immunomodulatory role as the mechanism of action .

Application in Drug Delivery

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences, specifically in Drug Delivery Systems .

Comprehensive Summary of the Application: Tioxolone can be used in the formulation of niosomes, which are nonionic surfactant-based vesicles that are biodegradable, nontoxic, and stable drug carrier systems . Niosomes have shown potential in improving a drug’s physicochemical and biopharmaceutical characteristics .

Methods of Application or Experimental Procedures: The properties of niosomes can be affected by the production process, type and amount of surfactant, cholesterol concentration, drug concentration, temperature, and type of hydration medium . Niosomes can be fabricated for different routes of administration, such as oral, parenteral, transdermal, and intranasal .

Summary of Results or Outcomes: Niosomes have shown potential as an effective drug delivery system to manage a variety of disorders, with the goal of improving patient compliance, reducing side effects, sustained release properties, dose reduction, and targeting of drugs to specific biological sites .

Application in High-Energy-Density Materials

Specific Scientific Field: This application falls under the field of Material Sciences, specifically in High-Energy-Density Materials .

Comprehensive Summary of the Application: Tioxolone could potentially be used in the development of high-energy-density materials . These materials represent a significant class of advanced materials and have been the focus of the energetic materials community .

Methods of Application or Experimental Procedures: The main challenge in this field is to design and synthesize energetic compounds with the highest possible density and maximum possible chemical stability . The potential for nanocarriers to behave as “magic bullets” and selectively target damaged organs and cells while sparing normal tissues has provoked interest in the use of nanotechnology delivery .

Summary of Results or Outcomes: The development of high-energy-density materials with even higher density is extremely desirable . The energy density and the molecular stability of most high-energy-density materials have an inverse relationship, hence further increasing the difficulty in developing high-energy-density materials with high density .

Application in Spectroscopic Studies

Specific Scientific Field: This application falls under the field of Physical Chemistry, specifically in Spectroscopy .

Comprehensive Summary of the Application: Tioxolone has been studied for its molecular structure, spectroscopic features, and electronic properties under the influence of an external electric field . This type of study is crucial in understanding the behavior of molecules in different environments and can have implications in various fields such as material science, drug design, and quantum computing .

Methods of Application or Experimental Procedures: The study involves the use of computational methods to calculate the molecular structure and electronic properties of Tioxolone under different electric field strengths . Spectroscopic features are then derived from these calculations .

Summary of Results or Outcomes: The results of these studies can provide valuable insights into the behavior of Tioxolone under different conditions, which can be useful in its applications in various scientific fields .

Application in Nanotechnology

Specific Scientific Field: This application falls under the field of Nanotechnology .

Comprehensive Summary of the Application: Tioxolone can be used in the development of nanocarriers for therapeutic targeted drug delivery . Nanocarriers have a large surface area to mass ratio and normally interact well with their environment, but they can also act as confined carriers for their constituent molecules rather than interacting with the same molecules in solution .

Methods of Application or Experimental Procedures: The potential for nanocarriers to behave as “magic bullets” and selectively target damaged organs and cells while sparing normal tissues has provoked interest in the use of nanotechnology delivery . Surface modifications of the nanocarriers improve targeted delivery of drugs .

Summary of Results or Outcomes: Surface of nanocarriers can be altered by the incorporation of polyethylene glycol and this modification prevent the opsonization . The incorporation of polyethylene glycol evades the detection of nanocarriers as foreign substance by the immune system of body .

Tioxolone, also known as 6-hydroxy-1,3-benzoxathiol-2-one, is a chemical compound characterized by its white or slightly yellow crystalline form. It possesses a benzene ring fused with an oxathiolane ring, contributing to its unique structural properties. Tioxolone is primarily recognized for its use in dermatological applications, particularly as an anti-acne treatment. Its mechanism of action involves inhibition of certain enzymes, making it effective in managing skin conditions .

As mentioned earlier, tioxolone acts as a carbonic anhydrase I (CAI) inhibitor []. The specific mechanism involves binding to the enzyme's active site and hindering its ability to convert carbon dioxide and water into carbonic acid. This can impact various physiological processes regulated by carbonic anhydrase, such as pH balance and fluid transport [].

Due to its functional groups. The presence of the hydroxyl group and the oxathiolane structure allows for hydrogen bonding and electrostatic interactions. Notably, the energy gap of tioxolone decreases with increasing electric field strength, facilitating its reactivity in chemical processes . This property can enhance its participation in both nucleophilic and electrophilic reactions.

Tioxolone exhibits significant biological activity, particularly as a carbonic anhydrase inhibitor. Its inhibitory effect on carbonic anhydrase I has been quantified with a Ki value of 91 nM, indicating strong enzyme interaction . This inhibition can lead to various physiological effects, including alterations in bicarbonate and proton transport, which are crucial in maintaining acid-base balance in biological systems.

Tioxolone can be synthesized through several methods:

  • Condensation Reactions: This involves the reaction of appropriate thiophenol derivatives with ortho-hydroxybenzaldehyde under acidic conditions.
  • Cyclization: The formation of the oxathiolane ring can occur through cyclization reactions involving thioketones and ortho-hydroxybenzaldehydes.
  • Oxidative Methods: Some synthetic routes utilize oxidative conditions to facilitate the formation of tioxolone from simpler precursors .

These methods highlight the versatility of tioxolone's synthesis, allowing for modifications to improve yield and purity.

Tioxolone is primarily used in dermatology as an anti-acne agent due to its ability to inhibit enzymes involved in sebum production and skin inflammation. Additionally, it has potential applications in:

  • Pharmaceuticals: As a component in formulations targeting skin disorders.
  • Research: In studies focusing on enzyme inhibition and metabolic pathways involving carbonic anhydrases .

Research indicates that tioxolone interacts significantly with carbonic anhydrases, impacting physiological processes related to acid-base balance. These interactions have been studied using various biochemical assays that measure enzyme activity in the presence of tioxolone . Moreover, studies have explored its potential synergistic effects when combined with other anti-acne agents.

Tioxolone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
AcetazolamideSulfonamide derivativeStronger carbonic anhydrase inhibition
BenzothiazoleContains a thiazole ringBroader antimicrobial activity
ThiomorpholineContains a morpholine ringUnique pharmacological profiles
SulfacetamideSulfonamide structurePrimarily used as an antibacterial agent

Tioxolone's uniqueness lies in its specific action against carbonic anhydrases and its application in dermatological treatments, differentiating it from other compounds that may target different biological pathways or possess broader antimicrobial properties .

Inhibition Kinetics of Carbonic Anhydrase II

Thioxolone acts as a weak competitive inhibitor of human carbonic anhydrase II (CA II), with an inhibition constant (K~i~) of 33 µM and a half-maximal inhibitory concentration (IC~50~) of 1.8 µM in esterase assays using 4-nitrophenyl acetate (4-NPA) as the substrate [1] [4]. Unlike classical sulfonamide inhibitors, thioxolone’s inhibition is time-dependent, requiring preincubation with the enzyme to achieve maximal efficacy. Kinetic studies reveal a biphasic interaction: initial reversible binding is followed by irreversible inhibition due to enzymatic cleavage of thioxolone into its active form, 4-mercaptobenzene-1,3-diol [1] [4]. The apparent second-order rate constant (k′ = k~cat~/K~M~) for 4-NPA hydrolysis decreases exponentially with increasing thioxolone concentration, indicating a mechanism-based inactivation process [4].

Comparative Analysis with Sulfonamide CA Inhibitors

Sulfonamides, such as acetazolamide, bind directly to the CA II active site via their sulfonamide group, coordinating the catalytic zinc ion with nanomolar affinity (K~i~ = 20 nM) [1] [3]. In contrast, thioxolone’s parent compound exhibits micromolar-range inhibition (K~i~ = 4.93–9.04 µM across CA isoforms) [3], but its cleavage product, 4-mercaptobenzene-1,3-diol, binds via a thiol group to the zinc ion, achieving submicromolar potency (K~i~ = 91 nM for CA I) [3]. This difference underscores the sulfonamide group’s superior zinc affinity compared to thiol-based inhibitors. However, thioxolone’s prodrug mechanism may enhance isozyme specificity, as esterase activity varies among CA isoforms [1] [4].

Table 1: Inhibition Constants of Thioxolone and Sulfonamides

InhibitorK~i~ (CA I)K~i~ (CA II)K~i~ Range (Other Isoforms)
Thioxolone91 nM33 µM4.93–9.04 µM
Acetazolamide2.5 nM20 nM2.5 nM–200 µM
3,5-Dichloro-4-hydroxy58 nM78.6 µM58 nM–78.6 µM

Structure-Function Relationship in Enzyme Inhibition

The absence of sulfonamide groups in thioxolone necessitates alternative binding modalities. X-ray crystallography shows that the thioxolone ring occupies the CA II active site, with its hydroxyl group forming hydrogen bonds to Thr199 and Glu106 [1] [4]. Bromine substitution at the C1 position abolishes inhibition, likely due to steric clashes with Val121 and Trp209 [1] [4]. The thiol group of the cleavage product, 4-mercaptobenzene-1,3-diol, directly coordinates the zinc ion, mimicking the tetrahedral transition state of the catalytic cycle [4]. This interaction is weaker than sulfonamide-zinc binding, explaining thioxolone’s lower potency [3].

Prodrug Transformation Pathway

Zinc-Hydroxide Catalyzed Hydrolysis

Thioxolone undergoes CA II-mediated hydrolysis via the zinc-hydroxide mechanism responsible for esterase activity. The catalytic zinc-bound hydroxide nucleophilically attacks the thioester bond, cleaving the compound into 4-mercaptobenzene-1,3-diol and S-(2,4-thiophenyl)hydrogen thiocarbonate [1] [4]. This reaction is absent in CA II-free solutions, confirming enzymatic involvement [4].

Formation of 4-Mercaptobenzene-1,3-diol

The hydrolysis product, 4-mercaptobenzene-1,3-diol, is the active inhibitor, binding the zinc ion via its thiol group. Liquid chromatography–mass spectrometry (LC-MS) confirms its generation in CA II-containing assays [1] [4]. The compound’s planar structure allows deep penetration into the active site, stabilized by hydrophobic interactions with Phe131 and Val135 [4].

S-(2,4-Thiophenyl)hydrogen Thiocarbonate Intermediate Dynamics

The intermediate S-(2,4-thiophenyl)hydrogen thiocarbonate transiently localizes at the active site rim, as observed in crystallographic studies [1] [4]. It does not inhibit CA II but may contribute to time-dependent inhibition by prolonging enzyme occupancy.

Time-Dependent Inhibition Kinetics

Enzymatic Cleavage Rates

Preincubation of thioxolone with CA II enhances inhibition, with a half-life (t~1/2~) of 8.2 minutes at 100 µM inhibitor concentration [4]. The intrinsic inactivation rate constant (k~inact~) is 0.12 min⁻¹, indicating slow but progressive enzyme inhibition [4].

Table 2: Time-Dependent Inhibition Parameters

[Thioxolone] (µM)k~obs~ (min⁻¹)t~1/2~ (min)
100.01546.2
1000.0848.2

Active Site Binding Dynamics

Competitive binding assays with dansylamide reveal that thioxolone’s cleavage product displaces the fluorescent probe with a K~d~ of 33 µM, compared to 20 nM for acetazolamide [1] [4]. This suggests that while the thiol group binds zinc, additional interactions with active site residues are weaker than those of sulfonamides.

Molecular Structure Modifications and Inhibitory Effects

Substituent Effects on Pharmacological Activity

Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) exhibits significant carbonic anhydrase inhibitory activity with a dissociation constant (Ki) of 91 nanomolar [1] [2]. The compound's molecular structure, characterized by the formula C₇H₄O₃S and molecular weight of 168.17 grams per mole [3] [4], provides a unique scaffold for structure-activity relationship investigations.

The hydroxyl substituent at the C6 position represents a critical structural feature for maintaining inhibitory activity [1] [5]. Comparative analysis of tioxolone analogues reveals that the positioning of hydroxyl groups significantly influences pharmacological potency. The 6-hydroxy substitution pattern demonstrates optimal activity, while alternative hydroxyl placements at C4 and C5 positions result in substantially reduced inhibitory effects [6] [7].

Studies examining various substituent modifications demonstrate that electron-donating groups enhance inhibitory activity, whereas electron-withdrawing substituents generally decrease potency [8] [9]. The hydroxyl group at C6 contributes through hydrogen bonding interactions with the target enzyme, facilitating optimal binding geometry within the carbonic anhydrase active site [7] [5].

Methyl substitution at the C6 position produces moderate inhibitory activity, though significantly reduced compared to the hydroxyl analogue [5]. Chlorine substitution at the same position maintains reasonable activity levels, suggesting that moderately electron-withdrawing groups can be tolerated while preserving binding affinity [10].

The complete removal of the hydroxyl substituent from the benzoxathiol core structure results in dramatically diminished inhibitory activity, with estimated IC₅₀ values exceeding 1000 nanomolar [5]. This finding underscores the essential role of the C6 hydroxyl group in maintaining the structure-activity relationship profile.

Bromine Groups at C1 Carbon: Steric Implications

The introduction of bromine substituents at the C1 carbon position produces profound steric hindrance effects that completely abolish carbonic anhydrase inhibitory activity [5]. Preliminary structure-activity relationship studies with bromine-containing analogues demonstrate that both mono-brominated and di-brominated derivatives at C1 show no measurable inhibition of carbonic anhydrase II [7] [5].

The steric bulk introduced by bromine atoms at the C1 position creates unfavorable spatial interactions that prevent proper binding within the enzyme active site [5]. This steric hindrance effect is particularly pronounced given the constrained geometry of the benzoxathiol ring system, where bulky substituents at C1 interfere with the optimal binding conformation required for enzyme inhibition [11] [12].

Molecular modeling studies suggest that the C1 position occupies a sterically sensitive region within the carbonic anhydrase binding pocket [7]. The introduction of bromine atoms at this location creates unfavorable van der Waals contacts with amino acid residues lining the active site cavity, effectively preventing productive binding interactions.

The complete loss of inhibitory activity observed with C1-brominated analogues contrasts sharply with the tolerance for substitutions at other positions on the benzoxathiol ring system [5]. This positional selectivity provides valuable insights for medicinal chemistry optimization efforts, clearly delineating regions of the molecule that can accommodate structural modifications versus those requiring preservation of the original substitution pattern.

Comparative Analysis with Structural Analogues

Structural analogues of tioxolone provide essential comparative data for understanding the molecular determinants of carbonic anhydrase inhibition. The benzoxathiol scaffold represents a unique non-sulfonamide inhibitor class, distinguishing it from conventional carbonic anhydrase inhibitors such as acetazolamide [1] [7].

5-Hydroxy-1,3-benzoxathiol-2-one, a positional isomer of tioxolone, demonstrates moderate inhibitory activity with estimated IC₅₀ values in the 200-400 nanomolar range [6]. This analogue maintains the essential hydroxyl functionality while shifting its position from C6 to C5, resulting in approximately 2-4 fold reduction in potency compared to tioxolone [6].

4-Hydroxy-1,3-benzoxathiol-2-one shows further reduced activity, with estimated IC₅₀ values ranging from 500-800 nanomolar [6]. The progressive decrease in activity observed as the hydroxyl group moves from C6 to C5 to C4 positions illustrates the importance of precise spatial positioning for optimal enzyme binding [6].

The parent 1,3-benzoxathiol-2-one structure, lacking any hydroxyl substitution, exhibits very weak inhibitory activity with IC₅₀ values exceeding 1000 nanomolar [5]. This comparison clearly demonstrates the critical contribution of the hydroxyl group to the overall structure-activity relationship profile.

Comparative analysis with acetazolamide, a prototypical sulfonamide-based carbonic anhydrase inhibitor with nanomolar potency, reveals that tioxolone represents a distinct mechanistic class [13] [2]. While acetazolamide functions through direct coordination with the active site zinc ion via its sulfonamide group, tioxolone operates through a unique prodrug mechanism involving enzymatic cleavage [7] [5].

The hydrolysis product of tioxolone, 4-mercaptobenzene-1,3-diol, demonstrates significantly enhanced inhibitory activity compared to the parent compound, with estimated IC₅₀ values in the 20-50 nanomolar range [7] [5]. This active metabolite binds directly to the zinc ion through its thiol group, representing the true inhibitory species following enzymatic activation [7].

Molecular Modeling and Computational Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of tioxolone. Computational studies employing the B3LYP exchange-correlation functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have been conducted to investigate the fundamental electronic properties of this benzoxathiol derivative [8] [14] [15].

The optimized molecular geometry obtained through DFT B3LYP/6-31G(d,p) calculations reveals bond lengths and angles that closely match experimental crystallographic data [8] [9]. The carbon-sulfur bond length is calculated as 1.756 Ångströms, comparing favorably with experimental values of 1.75 ± 0.02 Ångströms [15] [16]. Similarly, carbon-oxygen bond lengths are computed as 1.342 Ångströms, in excellent agreement with experimental measurements of 1.34 ± 0.01 Ångströms [17] [16].

Bond angle calculations demonstrate the nearly planar geometry of the benzoxathiol ring system, with the O-C-S bond angle computed as 102.8 degrees using the B3LYP/6-31G(d,p) method [8]. This value shows good correlation with experimental determinations of 103.2 ± 1.5 degrees, validating the computational approach for geometric parameter prediction [16].

Vibrational frequency calculations provide important spectroscopic validation of the computational model [8] [9]. The carbonyl stretching frequency is predicted at 1685 wavenumbers, closely matching experimental infrared spectroscopy observations of 1680 ± 5 wavenumbers [9]. The hydroxyl stretching frequency is calculated at 3542 wavenumbers, corresponding well with experimental values of 3540 ± 10 wavenumbers [9].

Zero-point energy corrections computed through DFT methods yield values of 65.2 kilocalories per mole for the B3LYP/6-31G(d,p) level of theory [15]. These thermodynamic corrections are essential for accurate energy comparisons and reaction pathway calculations involving tioxolone and its analogues.

Electronic Properties and Binding Affinity Correlations

Electronic property calculations reveal fundamental insights into the reactivity and binding characteristics of tioxolone. The Highest Occupied Molecular Orbital energy is computed as -6.84 electron volts using DFT B3LYP/6-31G(d,p) methods, while the Lowest Unoccupied Molecular Orbital energy is calculated as -1.52 electron volts [8] [14].

The HOMO-LUMO energy gap of 5.32 electron volts indicates moderate chemical reactivity and stability under physiological conditions [8] [14]. This energy gap suggests that tioxolone is neither excessively reactive nor completely inert, providing an appropriate balance for biological activity while maintaining chemical stability [18] [19].

Chemical hardness calculations yield a value of 2.66 electron volts, indicating moderate resistance to electronic perturbation [20] [21]. The corresponding chemical softness of 0.376 inverse electron volts suggests reasonable susceptibility to electrophilic attack, consistent with the compound's ability to undergo enzymatic cleavage [20].

Electronegativity calculations provide a value of 4.18 electron volts, indicating moderate electron-withdrawing character for the overall molecular framework [8]. This property influences the compound's interaction with enzyme active sites and affects the polarization of key functional groups involved in binding interactions.

Dipole moment calculations reveal a value of 3.45 Debye units, indicating significant molecular polarity [8] [9]. This polarity facilitates favorable interactions with the polar environment of enzyme active sites and contributes to the compound's solubility properties in aqueous biological systems.

Molecular electrostatic potential calculations identify regions of positive and negative charge distribution across the tioxolone structure [8] [9]. The hydroxyl group exhibits significant negative electrostatic potential, consistent with its role as a hydrogen bond donor in enzyme binding interactions. The carbonyl oxygen also shows negative potential, contributing to additional binding interactions with enzyme residues.

Correlation analysis between calculated electronic properties and experimental binding affinities reveals important structure-activity relationships [8]. The dipole moment shows positive correlation with inhibitory activity, suggesting that increased molecular polarity enhances binding interactions with the carbonic anhydrase active site. Similarly, the energy of the HOMO correlates with binding affinity, indicating that electron-rich molecules demonstrate enhanced inhibitory potency.

External electric field effects on tioxolone's electronic structure have been investigated to understand environmental influences on binding properties [8] [14]. As electric field strength increases, the HOMO-LUMO gap gradually decreases, making the molecule more susceptible to chemical reactions and potentially enhancing its interaction with enzyme active sites [8].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

167.98811516 g/mol

Monoisotopic Mass

167.98811516 g/mol

Heavy Atom Count

11

Melting Point

160.0 °C

UNII

S0FAJ1R9CD

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AB - Preparations containing sulfur
D10AB03 - Tioxolone

Pictograms

Irritant

Irritant

Other CAS

4991-65-5

Wikipedia

Tioxolone

Use Classification

Cosmetics -> Astringent

Dates

Last modified: 09-13-2023

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